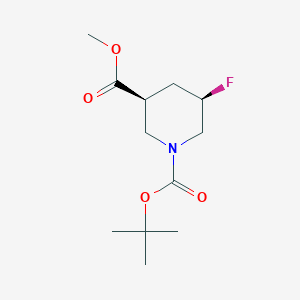![molecular formula C17H23NO3 B8191810 8-Hydroxy-6-aza-spiro[4.5]decane-6-carboxylic acid benzyl ester](/img/structure/B8191810.png)
8-Hydroxy-6-aza-spiro[4.5]decane-6-carboxylic acid benzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-6-aza-spiro[4.5]decane-6-carboxylic acid benzyl ester is a chemical compound with the molecular formula C17H23NO3 and a molecular weight of 289.37 g/mol It is known for its unique spirocyclic structure, which includes a nitrogen atom within the ring system
Vorbereitungsmethoden
The synthesis of 8-Hydroxy-6-aza-spiro[45]decane-6-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available precursorsReaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity .
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently .
Analyse Chemischer Reaktionen
8-Hydroxy-6-aza-spiro[4.5]decane-6-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds, typically using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
8-Hydroxy-6-aza-spiro[4.5]decane-6-carboxylic acid benzyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Wirkmechanismus
The mechanism of action of 8-Hydroxy-6-aza-spiro[4.5]decane-6-carboxylic acid benzyl ester involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 8-Hydroxy-6-aza-spiro[4.5]decane-6-carboxylic acid benzyl ester include other spirocyclic compounds with nitrogen atoms in the ring system. These compounds may have different substituents or functional groups, leading to variations in their chemical and biological properties. Some examples include:
6-Azaspiro[4.5]decane derivatives: These compounds have similar core structures but different functional groups, affecting their reactivity and applications.
Spirocyclic lactams: These compounds contain a lactam (cyclic amide) group and can have different biological activities.
Spirocyclic amines: These compounds have an amine group within the spirocyclic structure and can be used in various chemical and biological studies.
Eigenschaften
IUPAC Name |
benzyl 8-hydroxy-6-azaspiro[4.5]decane-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c19-15-8-11-17(9-4-5-10-17)18(12-15)16(20)21-13-14-6-2-1-3-7-14/h1-3,6-7,15,19H,4-5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZJKJWIFXRWCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCC(CN2C(=O)OCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














